4-Ethenyl-4-(piperidin-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-4-(piperidin-1-yl)piperidine is a compound that features a piperidine ring substituted with an ethenyl group Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-(piperidin-1-yl)piperidine typically involves the reaction of piperidine with ethenyl-containing reagents under specific conditions. One common method is the alkylation of piperidine with ethenyl halides in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-4-(piperidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated piperidine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-Ethenyl-4-(piperidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethenyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethenyl group may facilitate binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the ethenyl group.
4-Methyl-4-(piperidin-1-yl)piperidine: Similar structure with a methyl group instead of an ethenyl group.
4-Phenyl-4-(piperidin-1-yl)piperidine: Contains a phenyl group instead of an ethenyl group.
Uniqueness
4-Ethenyl-4-(piperidin-1-yl)piperidine is unique due to the presence of the ethenyl group, which can influence its reactivity and binding properties. This makes it distinct from other piperidine derivatives and potentially useful in specific applications where the ethenyl group plays a crucial role.
Properties
Molecular Formula |
C12H22N2 |
---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
4-ethenyl-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C12H22N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h2,13H,1,3-11H2 |
InChI Key |
USJBTZDCROAEFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCNCC1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.